tert-Butyl 4-methoxy-1H-indole-1-carboxylate tert-Butyl 4-methoxy-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1093759-59-1
VCID: VC0153418
InChI: InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-9H,1-4H3
SMILES: CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OC
Molecular Formula: C14H17NO3
Molecular Weight: 247.294

tert-Butyl 4-methoxy-1H-indole-1-carboxylate

CAS No.: 1093759-59-1

Cat. No.: VC0153418

Molecular Formula: C14H17NO3

Molecular Weight: 247.294

* For research use only. Not for human or veterinary use.

tert-Butyl 4-methoxy-1H-indole-1-carboxylate - 1093759-59-1

Specification

CAS No. 1093759-59-1
Molecular Formula C14H17NO3
Molecular Weight 247.294
IUPAC Name tert-butyl 4-methoxyindole-1-carboxylate
Standard InChI InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-9H,1-4H3
Standard InChI Key DNCPOYDMSDZLSB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OC

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

tert-Butyl 4-methoxy-1H-indole-1-carboxylate is formally identified through several chemical nomenclature systems and unique identifiers that facilitate precise identification in chemical databases and research literature.

Table 1: Chemical Identifiers of tert-Butyl 4-methoxy-1H-indole-1-carboxylate

Identifier TypeValue
IUPAC Nametert-Butyl 4-methoxy-1H-indole-1-carboxylate
Common Synonyms4-Methoxy-1H-indole-1-carboxylic acid tert-butyl ester; Tert-butyl 4-methoxyindole-1-carboxylate
CAS Registry Number1093759-59-1
Molecular FormulaC₁₄H₁₇NO₃
InChIInChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-9H,1-4H3
InChIKeyDNCPOYDMSDZLSB-UHFFFAOYSA-N
HsCode2933990090

The compound is structurally characterized by an indole core with a methoxy group at the 4-position and a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom at position 1 .

Physicochemical Properties

The physical and chemical properties of tert-Butyl 4-methoxy-1H-indole-1-carboxylate influence its behavior in chemical reactions, formulation processes, and storage conditions.

Table 2: Physicochemical Properties of tert-Butyl 4-methoxy-1H-indole-1-carboxylate

PropertyValue
Molecular Weight247.29 g/mol
Density1.10 g/cm³
Boiling Point357.3±34.0 °C (Predicted)
Physical StateNot specified in literature
SolubilitySoluble in common organic solvents (specific values not available)

These properties establish the fundamental characteristics that determine the compound's behavior in chemical processes and its utility in synthetic applications .

Structural Features and Chemical Reactivity

Key Structural Elements

The molecule contains three primary structural features that define its chemical behavior:

  • Indole Core: A bicyclic aromatic heterocycle that serves as the foundation of the compound's structure.

  • tert-Butyloxycarbonyl (Boc) Group: A carbamate protecting group at the N1 position that modifies the reactivity of the indole nitrogen.

  • Methoxy Substituent: Located at the 4-position of the indole ring, influencing electronic distribution and reactivity patterns.

Reactivity Profile

While specific reactivity data for tert-Butyl 4-methoxy-1H-indole-1-carboxylate is limited in the available literature, its structural features suggest several characteristic reaction patterns:

  • The Boc protecting group is susceptible to cleavage under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

  • The methoxy group can participate in electrophilic aromatic substitution reactions and may undergo O-demethylation under appropriate conditions.

  • The indole core maintains reactivity at the C2 and C3 positions, with the C3 position being particularly nucleophilic.

Synthesis and Preparation Methods

Solution Preparation

For research applications, tert-Butyl 4-methoxy-1H-indole-1-carboxylate can be prepared in solution at various concentrations, as indicated in the following table:

Table 3: Solution Preparation Guidelines

Concentration1 mg5 mg10 mg
1 mM4.044 ml20.219 ml40.438 ml
5 mM0.809 ml4.044 ml8.088 ml
10 mM0.404 ml2.022 ml4.044 ml
50 mM0.081 ml0.404 ml0.809 ml

These calculations facilitate precise solution preparation for various experimental protocols .

CategoryDetails
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These classifications indicate that standard laboratory safety protocols should be observed when working with this compound .

Research Applications

Role in Chemical Synthesis

tert-Butyl 4-methoxy-1H-indole-1-carboxylate is primarily utilized as a building block in synthetic organic chemistry. Its applications include:

  • Pharmaceutical Intermediates: The compound may serve as a precursor in the synthesis of bioactive compounds containing substituted indole moieties.

  • Structure-Activity Relationship Studies: The defined substitution pattern makes it valuable for systematic exploration of structure-activity relationships in medicinal chemistry.

  • Heterocycle Modification: The protected indole structure allows for selective functionalization at other positions of the indole ring.

Analytical Characterization

Standard analytical methods for characterizing tert-Butyl 4-methoxy-1H-indole-1-carboxylate would likely include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for the tert-butyl group (typically around 1.5 ppm), methoxy group (approximately 3.8 ppm), and indole protons. ¹³C-NMR would identify the carbonyl carbon of the carbamate group and the carbons of the indole ring system.

  • Infrared (IR) Spectroscopy: Key absorption bands would include the C=O stretching of the carbamate group (approximately 1700 cm⁻¹) and C-O-C stretching of the methoxy group.

  • Mass Spectrometry: This would confirm the molecular weight of 247.29 g/mol and reveal characteristic fragmentation patterns.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with appropriate detection methods would be valuable for assessing the purity of the compound and monitoring reactions in which it participates.

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